molecular formula C10H17ClN2O2S B2861092 2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride CAS No. 918812-17-6

2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride

Cat. No.: B2861092
CAS No.: 918812-17-6
M. Wt: 264.77
InChI Key: FMQCJJRXTFFRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, an isopropyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzenesulfonyl chloride with isopropylamine to form N-isopropylbenzenesulfonamide. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the aminomethyl group, resulting in the formation of 2-(Aminomethyl)-N-isopropylbenzenesulfonamide. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-N-methylbenzenesulfonamide hydrochloride
  • 2-(Aminomethyl)-N-ethylbenzenesulfonamide hydrochloride
  • 2-(Aminomethyl)-N-propylbenzenesulfonamide hydrochloride

Uniqueness

2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(aminomethyl)-N-propan-2-ylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S.ClH/c1-8(2)12-15(13,14)10-6-4-3-5-9(10)7-11;/h3-6,8,12H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQCJJRXTFFRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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